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A Comparative Guide to Quantitative Analysis of Tissue Clearing Techniques: CLARITY vs.

CUBIC vs. iDISCO

For researchers, scientists, and drug development professionals venturing into three-

dimensional (3D) imaging of intact tissues, selecting the appropriate tissue clearing method is a

critical first step. The optimal choice depends on a variety of factors including tissue type, the

nature of the fluorescent labels, and the desired imaging depth. This guide provides a

quantitative comparison of three widely used tissue clearing techniques: the hydrogel-based

CLARITY (Clear, Lipid-exchanged, Acrylamide-hybridized Rigid, Imaging/immunostaining

compatible, Tissue hYdrogel), the aqueous-based CUBIC (Clear, Unobstructed Brain/Body

Imaging Cocktails and Computational Analysis), and the solvent-based iDISCO

(immunolabeling-enabled three-dimensional imaging of solvent-cleared organs).

Principles of Tissue Clearing
The primary goal of tissue clearing is to reduce light scattering within a biological sample,

thereby rendering it transparent. This is achieved by removing major light-scattering

components, primarily lipids, and homogenizing the refractive index (RI) of the remaining tissue

components with that of the surrounding medium.[1][2] The three methods compared here

employ distinct chemical strategies to achieve this transparency.

CLARITY utilizes a hydrogel-based approach where the tissue is infused with acrylamide

monomers that polymerize to form a stable, porous mesh. This hydrogel scaffold preserves

the structural integrity of proteins and nucleic acids while lipids are removed using

detergents like sodium dodecyl sulfate (SDS), often accelerated by electrophoresis.[1][3]
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CUBIC is an aqueous-based method that uses a cocktail of reagents, including

aminoalcohols and urea, to remove lipids and decolorize tissues by a hyperhydration

mechanism.[4][5] This method is known for its simplicity and good preservation of fluorescent

proteins.

iDISCO is a solvent-based method that involves dehydration of the tissue with methanol,

followed by delipidation with dichloromethane (DCM) and refractive index matching with

dibenzyl ether (DBE).[6][7] This technique is rapid but can cause tissue shrinkage and may

quench some fluorescent proteins.

Quantitative Performance Comparison
The selection of a tissue clearing method should be guided by quantitative metrics that assess

its performance in key areas. Below is a summary of the comparative performance of

CLARITY, CUBIC, and iDISCO based on experimental data.

Performance Metric CLARITY CUBIC iDISCO

Clearing Time Days to weeks[8] Days to weeks[8] Hours to days[8]

Tissue Size Alteration Expansion[8] Expansion[9][10] Shrinkage[8][10]

Fluorescence

Preservation

Good preservation of

endogenous

fluorescence[11]

Good preservation of

fluorescent proteins[9]

Can quench some

fluorescent proteins[7]

Imaging Depth
Up to several

millimeters[12]

Can achieve deep

imaging, over 1

mm[13]

Deep imaging is

achievable, but can be

limited by antibody

penetration

Antibody Penetration
Good, facilitated by

porous hydrogel[1]

Can be slow, may

require extended

incubation[13]

Can be limited,

especially in dense

tissues

Refractive Index (RI) ~1.45[8] ~1.47[8] ~1.56[8]
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Detailed methodologies for each of the key experiments are provided below. These protocols

are generalized and may require optimization based on the specific tissue type and

experimental goals.

CLARITY (Passive Clearing - PACT) Protocol
The Passive CLARITY Technique (PACT) is a simplified version of CLARITY that does not

require electrophoresis.

Fixation: Perfuse the animal with cold 1X PBS followed by cold 4% paraformaldehyde (PFA)

in PBS. Dissect the tissue of interest and postfix in 4% PFA overnight at 4°C.

Hydrogel Infusion: Wash the tissue in PBS and then incubate in a cold hydrogel solution

(e.g., 4% acrylamide, 0.05% bis-acrylamide, and 0.25% thermal initiator in PBS) for 24-48

hours at 4°C to allow for monomer infusion.[14]

Polymerization: Degas the hydrogel-infused tissue under vacuum and then polymerize by

incubating at 37°C for 3-4 hours.[1]

Lipid Removal: Wash the tissue-hydrogel hybrid in a clearing solution containing 8% SDS in

a boric acid buffer (pH 8.5) at 37°C with gentle shaking for several days to weeks, depending

on the tissue size.[3] Change the clearing solution every 2-3 days.

Washing: Extensively wash the cleared tissue in PBS with 0.1% Triton X-100 for 24-48 hours

to remove residual SDS.

Immunostaining (if required): Perform immunostaining by incubating the cleared tissue in

antibody solutions. This may take several days.

Refractive Index Matching: Incubate the tissue in a refractive index matching solution (RIMS)

until it becomes transparent.

Imaging: Image the cleared tissue using a light-sheet or confocal microscope.[15]

CUBIC Protocol
Fixation: Perfuse the animal and postfix the tissue in 4% PFA as described for CLARITY.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6122402/
https://www.abcam.com/en-us/technical-resources/protocols/clarity-staining
https://journals.viamedica.pl/folia_morphologica/article/view/71860
https://imaging.as.uky.edu/light-sheet-fluorescence-microscopy-imaging-cleared-tissues
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Delipidation and Decolorization: Immerse the fixed sample in CUBIC-L solution (a mixture of

urea, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, and Triton X-100) at 37°C with

gentle shaking for 2 or more days, changing the solution every 2 days.[16]

Washing: Wash the sample extensively with PBS.

Immunostaining (if required): Perform immunostaining in a solution compatible with CUBIC

reagents.

Refractive Index Matching: Immerse the tissue in CUBIC-R solution (a mixture of sucrose

and urea) at room temperature or 37°C for 1 or more days until the tissue is transparent.[16]

Imaging: Mount the cleared tissue in CUBIC-R for imaging.[17]

iDISCO+ Protocol
Fixation: Perfuse and postfix the tissue as described for the other methods.

Dehydration and Pre-treatment: Dehydrate the tissue in a graded series of methanol (20%,

40%, 60%, 80%, 100%). Bleach the tissue in 5% H2O2 in methanol overnight at 4°C to

reduce autofluorescence.[6]

Rehydration: Rehydrate the tissue in a graded series of methanol in PBS (80%, 60%, 40%,

20%).

Immunostaining: Perform immunostaining. This is typically done before the final clearing

steps.

Dehydration: Dehydrate the stained tissue again in a graded methanol series.

Delipidation: Incubate the tissue in 66% dichloromethane (DCM) / 33% methanol, followed

by two washes in 100% DCM.[6]

Refractive Index Matching: Immerse the tissue in dibenzyl ether (DBE) until transparent.

Imaging: Image the sample in DBE. Special care must be taken as DBE can be corrosive to

some microscope objectives.
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Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for tissue clearing and

imaging.

Sample Preparation Tissue Clearing Analysis

Tissue Fixation Washing Delipidation Refractive Index
Matching

3D Imaging
(e.g., Light-Sheet) Data Analysis

Click to download full resolution via product page

General workflow for tissue clearing and 3D imaging.
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Comparison of the core steps in different tissue clearing methods.

Conclusion
The choice between CLARITY, CUBIC, and iDISCO depends heavily on the specific

requirements of the research question. CLARITY offers excellent structural preservation and is

well-suited for high-resolution imaging of molecular markers.[11] CUBIC provides a simpler,

less harsh alternative that is particularly effective for preserving fluorescent protein signals.[9]

iDISCO is a rapid method ideal for high-throughput screening, though it may require more

optimization to preserve fluorescence and tissue morphology.[7] By understanding the

quantitative trade-offs presented in this guide, researchers can make an informed decision to

select the most appropriate tissue clearing technique for their quantitative 3D imaging studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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